O-(4-Iodobenzyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Iodobenzyl)hydroxylamine Hydrochloride is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a benzyl group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Iodobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-iodobenzyl alcohol with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Iodobenzyl)hydroxylamine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
O-(4-Iodobenzyl)hydroxylamine Hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: this compound has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be employed in various industrial processes, such as in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
O-(4-Iodobenzyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-(3-iodobenzyl)hydroxylamine Hydrochloride and O-(2-iodobenzyl)hydroxylamine Hydrochloride. These compounds share similar structural features but differ in the position of the iodine atom on the benzyl group, which can influence their chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
O-(3-iodobenzyl)hydroxylamine Hydrochloride
O-(2-iodobenzyl)hydroxylamine Hydrochloride
O-(4-bromobenzyl)hydroxylamine Hydrochloride
O-(4-chlorobenzyl)hydroxylamine Hydrochloride
Eigenschaften
Molekularformel |
C7H9ClINO |
---|---|
Molekulargewicht |
285.51 g/mol |
IUPAC-Name |
O-[(4-iodophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H |
InChI-Schlüssel |
QKTGWFUBZHRJRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CON)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.